

Spectroscopic Profile of Quinolin-8-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quinolin-8-ylmethanol**

Cat. No.: **B099120**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Quinolin-8-ylmethanol** (CAS No: 16032-35-2), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition, to support research and development activities.

Core Spectroscopic Data

The structural integrity and purity of **Quinolin-8-ylmethanol** can be ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the essential data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Quinolin-8-ylmethanol**, revealing the chemical environment of each hydrogen and carbon atom.

^1H NMR Data

Solvent: Chloroform-d (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.88	dd	1H	H-2
8.17	dd	1H	H-4
7.78	d	1H	H-5
7.55	t	1H	H-6
7.46	t	1H	H-3
7.40	d	1H	H-7
5.10	s	2H	CH ₂
2.50 (broad)	s	1H	OH

¹³C NMR DataSolvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Assignment
155.1	C-8a
149.8	C-2
136.5	C-4
133.2	C-8
129.5	C-4a
127.8	C-6
126.9	C-5
121.7	C-3
119.5	C-7
62.1	CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Quinolin-8-ylmethanol**. The spectrum is characterized by the following significant absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3100	Broad	O-H stretch (hydroxyl group)
3050	Medium	C-H stretch (aromatic)
2920, 2850	Medium	C-H stretch (aliphatic CH ₂)
1595, 1570, 1500	Strong	C=C and C=N stretching (quinoline ring)
1460	Medium	C-H bend (aliphatic CH ₂)
1050	Strong	C-O stretch (primary alcohol)
820, 750	Strong	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **Quinolin-8-ylmethanol**, confirming its elemental composition.

m/z	Relative Intensity	Assignment
159	High	[M] ⁺ (Molecular Ion)
130	High	[M - CHO] ⁺
131	Medium	[M - CO - H] ⁺
103	Medium	[C ₈ H ₇ N] ⁺

Molecular Weight: 159.18 g/mol [\[1\]](#) Monoisotopic Mass: 159.068413911 Da[\[1\]](#)

Experimental Protocols

The data presented in this guide are obtained through standardized spectroscopic techniques. The following protocols outline the general procedures for sample preparation and analysis.

NMR Spectroscopy

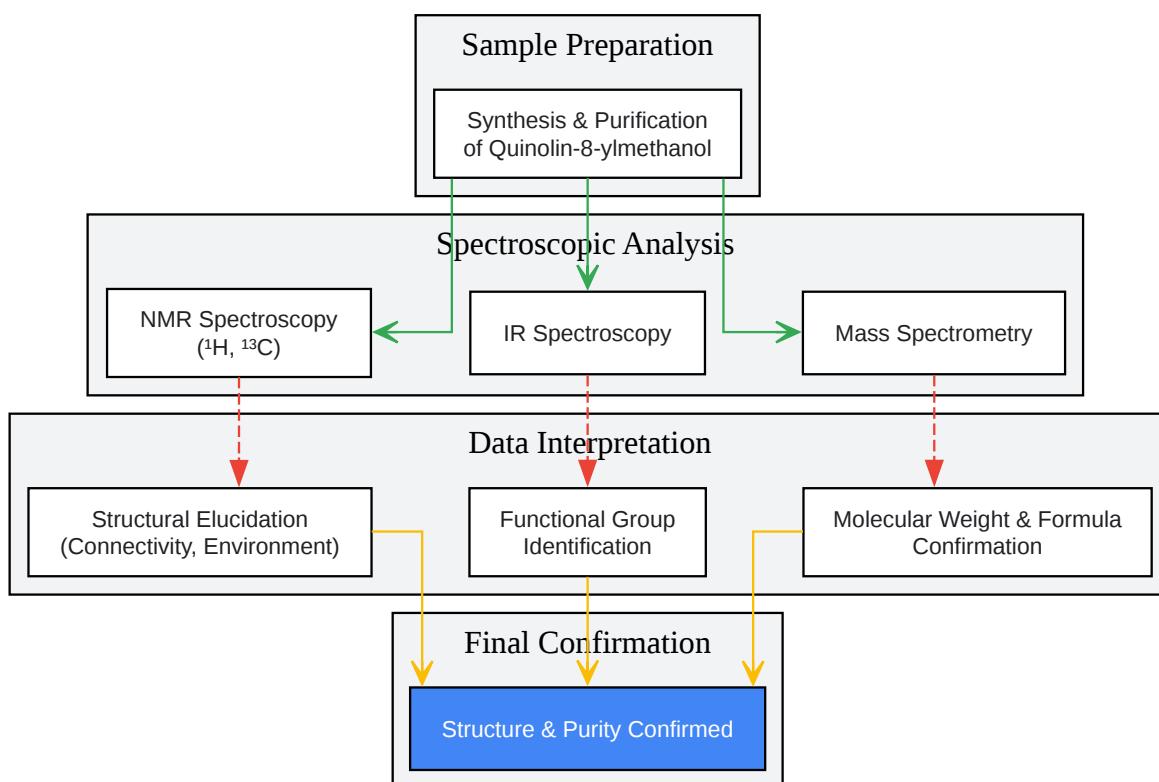
^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[\[2\]](#)

- Sample Preparation: Approximately 5-10 mg of **Quinolin-8-ylmethanol** is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: For ATR-IR, a small amount of the solid **Quinolin-8-ylmethanol** sample is placed directly onto the ATR crystal. No special sample preparation is required.
- Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.


Mass Spectrometry

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

- Sample Preparation: A dilute solution of **Quinolin-8-ylmethanol** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.
- MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like **Quinolin-8-ylmethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **Quinolin-8-ylmethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Quinolin-8-ylmethanol | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Quinolin-8-ylmethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099120#spectroscopic-data-of-quinolin-8-ylmethanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com